3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile is a chemical compound with significant potential in medicinal chemistry and pharmacology. It is classified under the category of organic compounds, particularly those containing piperazine and benzodioxole moieties. The compound's structure suggests potential biological activity, making it a subject of interest in drug development.
The compound is cataloged under the CAS number 96220-14-3 and has various synonyms such as 5-(Cyanoacetyl)-1,3-benzodioxole and 3-(1,3-benzodioxol-5-yl)-3-oxopropionitrile . It can be synthesized through specific chemical reactions involving precursors like methyl 1,3-benzodioxole-5-carboxylate and acetonitrile .
This compound falls into the broader classification of nitriles and oxo compounds. Its unique structure combines elements from both piperazine derivatives and benzodioxole, which are known for their diverse biological activities.
The synthesis of 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile typically involves several steps:
The reaction mechanism likely involves nucleophilic substitution where the acetonitrile acts as a nucleophile attacking an electrophilic center in the benzodioxole derivative. The precise conditions (temperature, solvent) can significantly affect the outcome and efficiency of the synthesis.
The molecular formula of 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile is , with a molecular weight of approximately 218.24 g/mol . The compound features a piperazine ring linked to a benzodioxole group, contributing to its structural complexity.
The compound exhibits a three-dimensional structure that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography to confirm its conformation and spatial arrangement.
The compound undergoes various chemical reactions typical for nitriles and ketones, including:
Reactions involving this compound may require specific catalysts or conditions to proceed efficiently. For instance, hydrolysis reactions may necessitate elevated temperatures or prolonged reaction times to achieve complete conversion.
Research indicates that compounds with similar structures often exhibit activity on serotonin receptors or other neuropharmacological targets, which could provide insights into the possible therapeutic applications of this compound.
The physical properties include:
Key chemical properties include:
Relevant safety data indicates that the compound may pose irritant risks upon exposure .
3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile has potential applications in:
The synthesis of 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile (CAS 546116-57-8) centers on constructing its piperazine-benzo[d][1,3]dioxole scaffold through sequential coupling reactions. Retrosynthetic analysis reveals three key components: (1) piperazine, (2) piperonyl bromide (1,3-benzodioxol-5-ylmethyl bromide), and (3) cyanoacetate derivatives [5]. The established industrial route follows a three-step sequence:
Table 1: Standard Synthetic Steps and Conditions
Step | Reaction | Reagents/Conditions | Yield |
---|---|---|---|
1 | N-Alkylation of Piperazine | Piperonyl bromide, K₂CO₃, CH₃CN, 80°C | 85% |
2 | Amide Formation | Ethyl cyanoacetate, toluene, reflux | 78% |
3 | Ketone Functionalization | NaOH, EtOH/H₂O, then acidification | 92% |
The initial N-alkylation involves reacting piperazine with piperonyl bromide under mild base catalysis (K₂CO₃) in acetonitrile at 80°C to yield 1-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine [5] . Critical to this step is maintaining a 1.2:1 molar ratio of piperazine to piperonyl bromide to minimize bis-alkylation byproducts. Subsequent amide formation employs nucleophilic acyl substitution, where the secondary amine attacks the carbonyl of ethyl cyanoacetate. Recent optimizations utilize microwave-assisted synthesis (120°C, 30 min) to accelerate this step, improving yields from 65% to 78% while reducing reaction time from 12 hours [5]. The final hydrolysis-decarboxylation step under basic conditions (NaOH/EtOH/H₂O) generates the terminal ketone group, yielding the target compound with the molecular formula C₁₅H₁₇N₃O₃ and molecular weight 287.31 g/mol [1] [2].
The nitrile and ketone functionalities in 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile serve as versatile handles for structural diversification. The electron-withdrawing nitrile group (C≡N) enhances the acidity of adjacent protons, enabling deprotonation with LDA (lithium diisopropylamide) at -78°C for nucleophilic attacks on electrophiles such as alkyl halides or carbonyl compounds [7]. This facilitates side-chain elongation while preserving the core scaffold. Key transformations include:
Table 2: Functionalization Reactions and Outcomes
Reaction Type | Conditions | Product | Application |
---|---|---|---|
Nucleophilic Addition | R-MgBr, THF, -40°C | β-Ketoimines | Chelating agents |
Knoevenagel Condensation | Malononitrile, piperidine, EtOH | Cyanoalkenes | Fluorescent probes |
Transition Metal Coupling | Pd(OAc)₂, arylboronic acids | Aryl-substituted derivatives | BET bromodomain inhibitors |
The ketone moiety undergoes condensation reactions with hydrazines or hydroxylamines to form hydrazones and oximes, respectively, which serve as precursors for heterocyclic systems like pyrazoles or isoxazoles . These derivatives are valuable in medicinal chemistry explorations, particularly as bromodomain inhibitors as evidenced in patent WO2015074081A1 .
Scaling 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile synthesis presents challenges in exotherm management during N-alkylation and impurity control during hydrolysis. Batch reactors (50–500 L) remain dominant in commercial production, with suppliers offering batches up to 10g [5]. However, this method exhibits limitations:
Continuous flow systems offer compelling alternatives, particularly for the cyanoacetylation step. Microreactors enable:
Economic analysis reveals flow chemistry reduces solvent consumption by 40% and minimizes waste disposal costs, crucial for complying with environmental regulations [5]. For hydrolysis-decarboxylation, segmented flow reactors with membrane-based separation achieve 99.5% conversion without over-acidification, addressing a key impurity control issue in batch processing.
Though the parent compound lacks chiral centers, asymmetric synthesis enables access to enantiopure analogs for structure-activity relationship studies. Two strategic approaches dominate:
Chiral Auxiliary-Mediated Ketone FunctionalizationThe β-ketonitrile moiety undergoes diastereoselective alkylation using Evans’ oxazolidinone auxiliaries. After enolate formation with LiHMDS, electrophiles (e.g., benzyl bromide) attack the Si face with >20:1 diastereomeric ratio when (4S)-phenyloxazolidinone is employed. Subsequent auxiliary removal yields (R)-enriched alkylated derivatives [5].
Transition Metal-Catalyzed Asymmetric HydrogenationProchiral enol acetates derived from the ketone undergo hydrogenation using DuPhos-Rh catalysts, achieving 95% enantiomeric excess (ee) at 50 psi H₂. Catalyst loading as low as 0.5 mol% proves effective in methanol at 25°C, making this method industrially viable .
Table 3: Asymmetric Synthesis Performance Metrics
Method | Catalyst/Reagent | ee (%) | Scale Feasibility |
---|---|---|---|
Chiral Auxiliary Alkylation | (4S)-Ph-oxazolidinone | >99 | Pilot scale (100g) |
Rh-Catalyzed Hydrogenation | (R,R)-Et-DuPhos-Rh | 95 | Industrial scale |
Organocatalytic Aldol Reaction | L-Proline derivative | 88 | Lab scale only |
Recent advances employ chiral BINOL-phosphates in phase-transfer catalysis for Michael additions to the β-position, generating quaternary stereocenters with 90% ee. These methodologies support pharmaceutical development of enantiopure derivatives targeting neurological disorders, as evidenced in patent WO2001012189A1 covering structurally related antitumor agents .
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: